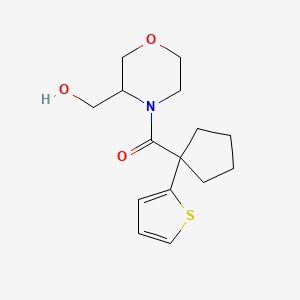

(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

This compound features a morpholino ring substituted with a hydroxymethyl group at the 3-position, linked via a methanone bridge to a cyclopentyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-10-12-11-19-8-7-16(12)14(18)15(5-1-2-6-15)13-4-3-9-20-13/h3-4,9,12,17H,1-2,5-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHFGQDDEBJCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOCC3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting with the preparation of the morpholine derivative and the thiophene derivative. These intermediates are then coupled using appropriate reagents and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Converting functional groups to more oxidized forms.

Reduction: : Reducing functional groups to less oxidized forms.

Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

Chemistry: : As a building block for the synthesis of more complex molecules.

Biology: : Studying its interactions with biological molecules and pathways.

Medicine: : Investigating its potential as a therapeutic agent.

Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets or pathways, leading to a biological response.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholino Methanone Derivatives

a. Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

- Structure: Morpholino methanone attached to a cyclopropane ring substituted with phenoxy and phenyl groups.

- Key Differences: Cyclopropane (strained three-membered ring) vs. cyclopentyl in the target compound; lacks hydroxymethyl on morpholino.

- Synthesis: Prepared via phenol addition to a cyclopropene precursor (53% yield, diastereomeric mixture).

b. Morpholino(thiophen-2-yl)methanone (3an)

- Structure: Direct linkage of morpholino methanone to thiophen-2-yl without cyclopentyl or hydroxymethyl groups.

- Key Differences : Simpler structure; absence of cyclopentyl and hydroxymethyl reduces steric hindrance and hydrophilicity.

- Synthesis : Achieved by heating morpholine with phenyl thiophene-2-carboxylate (yield unspecified).

c. (2-Fluoro-3-nitrophenyl)(morpholino)methanone

- Structure: Morpholino methanone linked to a fluorophenyl group.

- Key Differences : Fluorine’s electronegativity vs. thiophene’s aromaticity; nitro group allows further functionalization (e.g., reduction to amine).

- Synthesis : Uses 2-fluoro-3-nitrobenzoyl chloride with morpholine and DIPEA.

Thiophene-Containing Analogues

a. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Amino alcohol with thiophen-2-yl and methylamino groups.

- Key Differences: Lacks morpholino and methanone; smaller molecular weight with polar functional groups.

b. Bicyclo[2.2.1]heptane Derivatives (Compounds 45, 46)

- Structure : Thiophen-2-yl attached to a purine-bicycloheptane system with hydroxymethyl.

- Key Differences: Complex bicyclic core vs. cyclopentyl in the target; hydroxymethyl on bicycloheptane instead of morpholino.

- Synthesis : Yields 33–40% via flash chromatography.

Cyclopentyl and Hydroxymethyl Analogues

a. 3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane)cyclopentyl)propanoic Acid

- Structure: Cyclopentyl linked to a hydroxymethyl-bearing bicycloheptane and propanoic acid.

- Key Differences: Propanoic acid chain and bicyclic system; hydroxymethyl on bicycloheptane instead of morpholino.

Comparative Data Table

Biological Activity

(3-(Hydroxymethyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone is an organic compound that features a morpholine ring, a thiophene ring, and a cyclopentyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is [3-(hydroxymethyl)morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone. Its structure includes functional groups that may interact with biological systems, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO3S |

| Molecular Weight | 293.40 g/mol |

| CAS Number | 1421524-63-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions can lead to modulation of biological pathways, potentially influencing cell proliferation, apoptosis, or other cellular responses.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with receptors that mediate cellular signaling.

- Cell Cycle Modulation : The compound might affect the cell cycle, leading to altered cell division and growth.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

Anticancer Activity

A study evaluated the effects of morpholine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Antimicrobial Activity

Research has also investigated the antimicrobial properties of thiophene-containing compounds. Similar structures demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects on K562 leukemia cells.

- Findings : The compound showed a dose-dependent increase in cell death, indicating its potential as an anticancer agent.

-

Case Study on Antimicrobial Properties :

- Objective : To evaluate the efficacy against pathogenic bacteria.

- Findings : The compound exhibited strong antimicrobial activity, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.